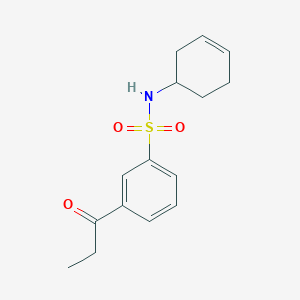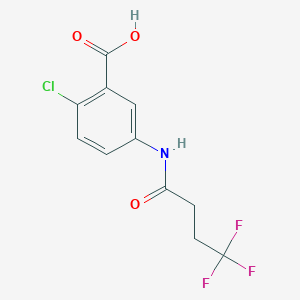![molecular formula C17H24N2O2 B7581641 2-Cyclopropyl-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetic acid](/img/structure/B7581641.png)
2-Cyclopropyl-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyclopropyl-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetic acid, also known as CPP-115, is a compound that has been studied for its potential use in treating various neurological disorders.
科学研究应用
2-Cyclopropyl-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetic acid has been studied for its potential use in treating various neurological disorders, including addiction, epilepsy, and ADHD. Studies have shown that 2-Cyclopropyl-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetic acid can increase the activity of the enzyme GABA transaminase, which can lead to increased levels of GABA in the brain. GABA is an inhibitory neurotransmitter that can help reduce the activity of neurons, which can be beneficial in treating conditions such as epilepsy and addiction.
作用机制
2-Cyclopropyl-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetic acid works by increasing the activity of the enzyme GABA transaminase, which can lead to increased levels of GABA in the brain. GABA is an inhibitory neurotransmitter that can help reduce the activity of neurons, which can be beneficial in treating conditions such as epilepsy and addiction.
Biochemical and Physiological Effects
Studies have shown that 2-Cyclopropyl-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetic acid can increase the activity of the enzyme GABA transaminase, which can lead to increased levels of GABA in the brain. This can have a number of biochemical and physiological effects, including reducing the activity of neurons and decreasing the likelihood of seizures. 2-Cyclopropyl-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetic acid has also been shown to have anxiolytic effects, which can be beneficial in treating anxiety disorders.
实验室实验的优点和局限性
One advantage of using 2-Cyclopropyl-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetic acid in lab experiments is that it has been shown to be effective in increasing GABA levels in the brain, which can be beneficial in studying the role of GABA in various neurological disorders. However, one limitation of using 2-Cyclopropyl-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetic acid in lab experiments is that it is a relatively new compound, and more research is needed to fully understand its effects.
未来方向
There are a number of future directions for research on 2-Cyclopropyl-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetic acid. One area of research could focus on the use of 2-Cyclopropyl-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetic acid in treating addiction. Studies have shown that increasing GABA levels in the brain can be beneficial in reducing drug-seeking behavior, and 2-Cyclopropyl-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetic acid could be a potential treatment option for addiction. Another area of research could focus on the use of 2-Cyclopropyl-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetic acid in treating anxiety disorders. Studies have shown that 2-Cyclopropyl-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetic acid has anxiolytic effects, and more research is needed to fully understand its potential use in treating anxiety. Additionally, more research is needed to fully understand the mechanism of action of 2-Cyclopropyl-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetic acid and its potential use in treating other neurological disorders.
合成方法
2-Cyclopropyl-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetic acid can be synthesized using a multi-step process that involves the reaction of cyclopropylamine with 2,3-dimethylbenzaldehyde to form the corresponding imine. This imine is then reduced to the corresponding amine using sodium borohydride. The amine is then reacted with 4-(2,3-dimethylphenyl)piperazine to form 2-Cyclopropyl-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetic acid.
属性
IUPAC Name |
2-cyclopropyl-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-12-4-3-5-15(13(12)2)18-8-10-19(11-9-18)16(17(20)21)14-6-7-14/h3-5,14,16H,6-11H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUHXGEASPQGVFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(C3CC3)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-(3-Propan-2-ylimidazo[4,5-b]pyridin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B7581566.png)

![4-(1-propylimidazo[4,5-c]pyridin-2-yl)-1H-pyrazol-5-amine](/img/structure/B7581579.png)
![7-amino-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)thieno[2,3-b]pyrazine-6-carboxamide](/img/structure/B7581582.png)
![3-(1-Methylimidazo[4,5-c]pyridin-2-yl)pyrazin-2-amine](/img/structure/B7581584.png)

![4-(1-Methylimidazo[4,5-c]pyridin-2-yl)pyridin-3-amine](/img/structure/B7581613.png)
![3-amino-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B7581620.png)
![3-[1-(4,4,4-Trifluorobutanoyl)piperidin-4-yl]propanoic acid](/img/structure/B7581628.png)


![N-[(4-methyl-1,3-thiazol-5-yl)methyl]-2-pyridin-2-ylethanamine](/img/structure/B7581649.png)